REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[N:10]1[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1>Cl.O1CCOCC1.C(OCC)C>[ClH:1].[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:8]#[N:9] |f:4.5|
|
Name
|
|
Quantity
|
0.322 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)C#N)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The thick white precipitate that formed
|
Type
|
STIRRING
|
Details
|
stirred until a fine suspension
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered under nitrogen
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C#N)C=CC1N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.937 mmol | |
AMOUNT: MASS | 0.242 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |